Structural Uniqueness vs. Closest Commercially Available Analog: N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide (CAS 1020722-98-8)
The target compound differs from the closest listed commercial analog, N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide (CAS 1020722-98-8, PubChem CID 16787231), by the absence of an ortho-methyl group on the phenoxy ring . This results in a lower molecular weight (256.30 vs. 270.33 g/mol), reduced lipophilicity (predicted XLogP3 of 2.5 vs. an estimated ~3.0 for the analog), and a smaller topological polar surface area (64.4 vs. ~64.4 Ų, identical TPSA) [1]. The unsubstituted phenoxy ring eliminates the steric hindrance and altered electron density introduced by the ortho-methyl group, which in related phenoxyacetamide series has been shown to influence target binding kinetics and cellular permeability [2].
| Evidence Dimension | Molecular size and lipophilicity |
|---|---|
| Target Compound Data | MW 256.30 g/mol; XLogP3 = 2.5; TPSA = 64.4 Ų |
| Comparator Or Baseline | N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide: MW 270.33 g/mol; estimated XLogP3 ~3.0; TPSA = 64.4 Ų |
| Quantified Difference | ΔMW = 14.03 g/mol; ΔXLogP3 ≈ -0.5 log units |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15) [1] |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, which are critical parameters in early-stage screening compound selection.
- [1] PubChem Compound Summaries for CID 16794397 and CID 16787231. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] Flipo, M., Willand, N., Lecat-Guillet, N., et al. Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters. Journal of Medicinal Chemistry, 55(14), 6391–6402 (2012). View Source
